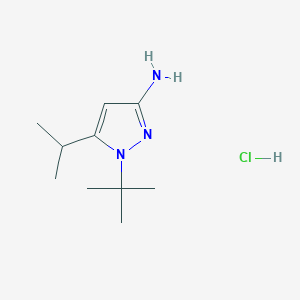

1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride” is a chemical compound with the IUPAC name 1-(tert-butyl)-5-isopropyl-1H-pyrazol-3-amine hydrochloride . It has a molecular weight of 217.74 .

Synthesis Analysis

While specific synthesis methods for “1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride” were not found, related compounds have been synthesized using one-pot two-step synthesis methods . These methods often involve solvent-free condensation/reduction reaction sequences .Molecular Structure Analysis

The InChI code for “1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride” is 1S/C10H19N3.ClH/c1-7(2)8-6-9(11)12-13(8)10(3,4)5;/h6-7H,1-5H3,(H2,11,12);1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Wissenschaftliche Forschungsanwendungen

Pyrazole Protecting Group

Pollock and Cole (2014) discussed the use of tert-butyl as a pyrazole protecting group, highlighting its role in the preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine. This approach emphasizes the importance of pyrazole protection, single-step preparation, and safety considerations in waste disposal, illustrating the compound's utility in synthetic chemistry Pollock & Cole, 2014.

Reactivity of Pyrazolo-Triazine Derivatives

Mironovich and Shcherbinin (2014) investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, including the synthesis of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-c][1,2,4]-triazin-4(6Н)-one. Their work underscores the compound's potential in creating biologically active compounds with pharmacological actions Mironovich & Shcherbinin, 2014.

Versatile Intermediates for Amine Synthesis

Ellman, Owens, and Tang (2002) highlighted the role of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. Their study showcases the efficiency of tert-butanesulfinamide in synthesizing a wide range of highly enantioenriched amines, demonstrating the compound's significance in the preparation of alpha-branched and alpha,alpha-dibranched amines, among others Ellman, Owens, & Tang, 2002.

Synthesis of Imidazoles and Imidazoliums

Tong, Wang, Mei‐Xiang Wang, and Zhu (2015) explored the synthesis of imidazoles and imidazoliums from propargyl amines and isonitriles, including tert-butylisonitrile. Their research presents a novel approach to generating chiral heterocycles without racemization, utilizing tert-butylisonitrile as a key reactant Tong et al., 2015.

Regioselectivity in Pyrazole Synthesis

Martins et al. (2012) conducted a comparative study on the regioselectivity of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles synthesis, highlighting the influence of reaction media on the formation of these compounds. This research provides insights into the synthesis strategies for pyrazoles, emphasizing the role of tert-butylhydrazine hydrochloride in achieving high regioselectivity Martins et al., 2012.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

1-tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3.ClH/c1-7(2)8-6-9(11)12-13(8)10(3,4)5;/h6-7H,1-5H3,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQLRMFWBHUBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2963250.png)

![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2963253.png)

![4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2963255.png)

![(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2963264.png)

![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)